8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-17-7-8-20(11-18(17)2)27(30)23-16-29(15-19-5-4-6-21(12-19)32-3)24-14-26-25(33-9-10-34-26)13-22(24)28(23)31/h4-8,11-14,16H,9-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPXSYUMDTELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and dioxino-containing molecules. Examples are:
- 9-(3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one .
- [1,4]dioxino[2,3-f]quinazoline derivatives .
Uniqueness
What sets 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one , with CAS Number 866808-31-3 , is a complex organic molecule belonging to the class of substituted quinolines. This compound is characterized by its unique structure that includes a quinoline backbone fused with a dioxole ring and various aromatic substituents. Its molecular formula is with a molecular weight of approximately 455.50 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods may include:
- Formation of the Quinoline Core : This can be achieved through condensation reactions involving isatin derivatives and aryl methyl ketones.
- Introduction of Substituents : The benzoyl and methoxy groups are introduced via Friedel-Crafts acylation and alkylation reactions under controlled conditions .
Biological Activity
Research indicates that compounds similar to This compound exhibit significant biological activities including:
- Anticancer Properties : Studies suggest that modifications on the quinoline core can enhance anticancer activity. Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation markers in vitro and in vivo .
- Antimicrobial Activity : Similar quinoline derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
Case Studies
- Anticancer Activity :
- A study tested the efficacy of related quinoline derivatives against human breast cancer cells (MCF-7). Results indicated that certain structural modifications led to enhanced cytotoxicity and apoptosis induction compared to controls .
- Anti-inflammatory Mechanism :
- In a model of acute inflammation induced by carrageenan in rats, compounds structurally related to the target compound showed a significant reduction in paw edema compared to untreated groups. This suggests potential for therapeutic use in inflammatory diseases .
Research Findings
A summary of relevant research findings on the biological activity of similar compounds is presented below:
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induced apoptosis in MCF-7 cells; IC50 values ranged from 10-20 µM | |
| Anti-inflammatory Effects | Reduced paw edema by 50% in rat models; comparable to standard NSAIDs | |
| Antimicrobial Activity | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
